Ethyl-dimethyl-pentadecylazanium;bromide
Description
Ethyl-dimethyl-pentadecylazanium bromide is a quaternary ammonium compound characterized by a pentadecyl (C15) alkyl chain, an ethyl group, and two methyl groups attached to a central nitrogen atom, with a bromide counterion. Such compounds are often studied for their surfactant, antimicrobial, or neuromuscular blocking properties due to their amphiphilic structure and ionic nature.
Properties
IUPAC Name |
ethyl-dimethyl-pentadecylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3,4)6-2;/h5-19H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTNOXFLHYQTID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-dimethyl-pentadecylazanium;bromide typically involves the quaternization of dimethylamine with ethyl bromide in the presence of pentadecylamine. The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile at elevated temperatures to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the product through recrystallization or distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium chloride in aqueous solutions.
Major Products Formed:
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Reduced amine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
Ethyl-dimethyl-pentadecylazanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed as a disinfectant and antiseptic in laboratory settings to ensure sterile conditions.
Medicine: Investigated for its potential use in antimicrobial therapies due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products for its surfactant properties.
Mechanism of Action
The primary mechanism of action of Ethyl-dimethyl-pentadecylazanium;bromide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Table 1: Key Properties of Selected Quaternary Ammonium Bromides
Critical Observations :
Structural Influence on Function: Ethyl-dimethyl-pentadecylazanium bromide’s long pentadecyl chain may enhance surfactant properties compared to shorter-chain analogs (e.g., rocuronium’s aminosteroid backbone). However, steric bulk could reduce neuromuscular blocking efficacy relative to compact structures like vecuronium . Bromide counterions (common in quaternary ammonium salts) improve solubility and stability, as seen in imidazolium ionic liquids .
Reactivity and Substitution :
- Bromine atoms in related compounds (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) undergo substitution reactions with secondary amines , suggesting ethyl-dimethyl-pentadecylazanium bromide might exhibit similar reactivity.
Pharmacological Stability :
- Hemodynamic stability observed in rocuronium and vecuronium implies that ethyl-dimethyl-pentadecylazanium bromide’s ethyl and methyl substituents could minimize cardiovascular side effects compared to older agents.
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